Tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate is a chemical compound with the molecular formula C8H17N3O3. It is known for its potential biological activity and various applications in scientific research . The compound is characterized by the presence of a tert-butyl group, a hydrazinecarbonyl group, and a carbamate group, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with an appropriate hydrazine derivative under controlled conditions . The reaction typically requires the use of solvents such as dichloromethane or ethanol and may involve catalysts to enhance the reaction rate . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production .
Chemical Reactions Analysis
Tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a protecting group for amines . In medicine, it is investigated for its potential therapeutic effects, including its role as an anti-tuberculosis agent . Additionally, it has industrial applications in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate can be compared with other similar compounds, such as tert-butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxy-ethyl]carbamate . These compounds share similar structural features but may differ in their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c1-5(6(12)11-9)10-7(13)14-8(2,3)4/h5H,9H2,1-4H3,(H,10,13)(H,11,12)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNDCHOMCRLCJX-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NN)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41863-52-9 |
Source
|
Record name | tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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